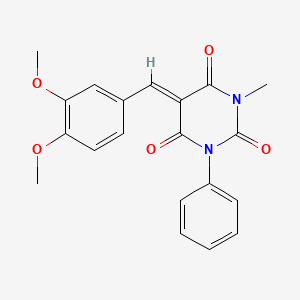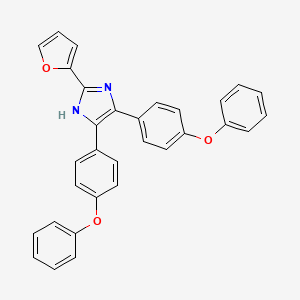
2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. FIPI is a potent inhibitor of phospholipase D (PLD), which is an essential enzyme involved in several cellular processes, including membrane trafficking, signal transduction, and cell proliferation.
Applications De Recherche Scientifique
FIPI has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to play a critical role in tumor growth and metastasis. FIPI's ability to inhibit 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole makes it a promising candidate for the development of novel cancer therapeutics. In neuroscience, FIPI has been shown to modulate synaptic transmission and neuronal plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In infectious diseases, FIPI has been shown to inhibit the replication of several viruses, including respiratory syncytial virus and hepatitis C virus.
Mécanisme D'action
FIPI exerts its inhibitory effects on 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole by binding to the enzyme's active site and preventing the hydrolysis of phosphatidylcholine to choline and phosphatidic acid. This inhibition leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in several cellular processes.
Biochemical and Physiological Effects:
FIPI's inhibition of 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has several biochemical and physiological effects. In cancer cells, FIPI has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth and metastasis. In neurons, FIPI has been shown to modulate synaptic transmission and neuronal plasticity, leading to improvements in learning and memory. In infectious diseases, FIPI has been shown to inhibit the replication of several viruses, leading to a decrease in viral load and improved patient outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
FIPI has several advantages and limitations for lab experiments. Its ability to selectively inhibit 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and specificity can also make it challenging to use in certain experiments, and its complex synthesis process can limit its availability and accessibility to researchers.
Orientations Futures
There are several future directions for the study of FIPI. One potential area of research is the development of novel cancer therapeutics that target 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole using FIPI or other 2-(2-furyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole inhibitors. Another area of research is the use of FIPI in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the potential applications of FIPI in infectious diseases warrant further investigation, particularly in the development of antiviral therapies. Overall, the study of FIPI has the potential to lead to significant advancements in various fields and improve patient outcomes.
Méthodes De Synthèse
FIPI can be synthesized by a multi-step process that involves the reaction of 2-furaldehyde with 4-phenoxybenzyl bromide to form the intermediate compound, which is then reacted with 4-bromoaniline to yield the final product. The synthesis of FIPI is a challenging process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Propriétés
IUPAC Name |
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O3/c1-3-8-24(9-4-1)35-26-17-13-22(14-18-26)29-30(33-31(32-29)28-12-7-21-34-28)23-15-19-27(20-16-23)36-25-10-5-2-6-11-25/h1-21H,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLNVQWIODJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=CO4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

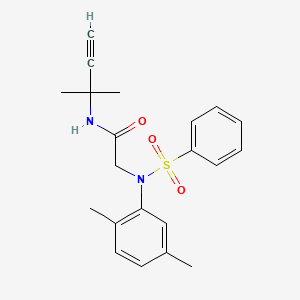
![N-(3-cyano-4,5-dimethyl-2-thienyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-nitrobenzamide](/img/structure/B4958144.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)
acetic acid](/img/structure/B4958205.png)
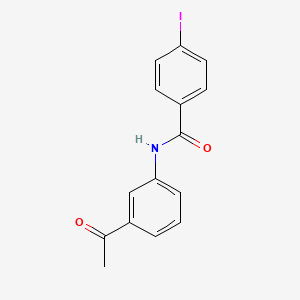
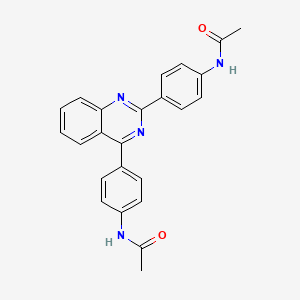
![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)
